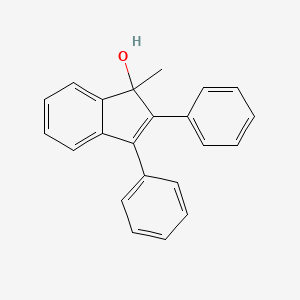
1-Methyl-2,3-diphenylinden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-diphenylinden-1-ol is an organic compound belonging to the class of indene derivatives It is characterized by a hydroxyl group attached to the indene ring system, which is further substituted with methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenylinden-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1-indanone with phenylmagnesium bromide followed by acidic work-up can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indene core, followed by hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-Methyl-2,3-diphenylinden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of 1-methyl-2,3-diphenylinden-1-one.
Reduction: Formation of 1-methyl-2,3-diphenylindane.
Substitution: Formation of halogenated derivatives such as 1-methyl-2,3-diphenyl-5-bromoinden-1-ol.
科学的研究の応用
1-Methyl-2,3-diphenylinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-2,3-diphenylinden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to the inhibition or activation of specific enzymes and receptors, contributing to its biological effects.
類似化合物との比較
1-Methyl-2-phenylindene: Lacks the additional phenyl group, resulting in different chemical and biological properties.
2,3-Diphenylindene: Lacks the methyl group, affecting its reactivity and interactions.
1-Hydroxy-2,3-diphenylindene: Similar structure but with a hydroxyl group at a different position.
Uniqueness: 1-Methyl-2,3-diphenylinden-1-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the hydroxyl group, allows for diverse interactions and applications in various fields.
特性
CAS番号 |
5418-21-3 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-methyl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C22H18O/c1-22(23)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15,23H,1H3 |
InChIキー |
FFHSTWUJRPTNQY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


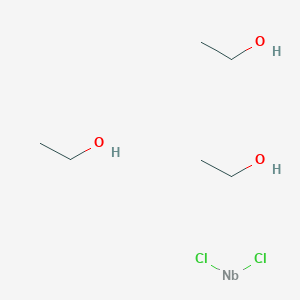




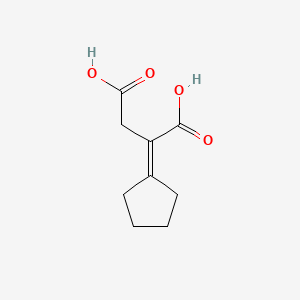
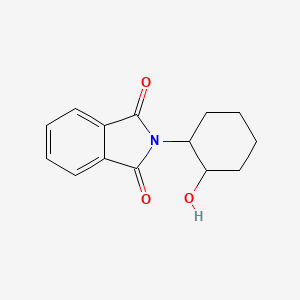
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
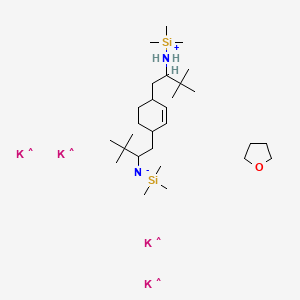


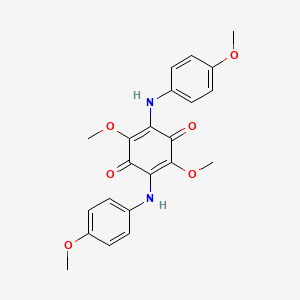
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
